molecular formula C14H14N4OS B11494485 {[6-Amino-4-oxo-1-(2-phenylethyl)-1,4-dihydropyrimidin-2-yl]sulfanyl}acetonitrile

{[6-Amino-4-oxo-1-(2-phenylethyl)-1,4-dihydropyrimidin-2-yl]sulfanyl}acetonitrile

Cat. No.: B11494485
M. Wt: 286.35 g/mol
InChI Key: AUXGCPVKJCYKJL-UHFFFAOYSA-N
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Description

2-{[6-AMINO-4-OXO-1-(2-PHENYLETHYL)-1,4-DIHYDROPYRIMIDIN-2-YL]SULFANYL}ACETONITRILE is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of an amino group, a phenylethyl group, and a sulfanyl acetonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[6-AMINO-4-OXO-1-(2-PHENYLETHYL)-1,4-DIHYDROPYRIMIDIN-2-YL]SULFANYL}ACETONITRILE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-phenylethylamine with ethyl cyanoacetate, followed by cyclization and subsequent thiolation to introduce the sulfanyl group. The reaction conditions often require the use of catalysts, such as acids or bases, and controlled temperatures to ensure the desired product yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

2-{[6-AMINO-4-OXO-1-(2-PHENYLETHYL)-1,4-DIHYDROPYRIMIDIN-2-YL]SULFANYL}ACETONITRILE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and alkyl halides for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and pH levels .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, hydroxyl derivatives, and various substituted pyrimidine compounds.

Scientific Research Applications

2-{[6-AMINO-4-OXO-1-(2-PHENYLETHYL)-1,4-DIHYDROPYRIMIDIN-2-YL]SULFANYL}ACETONITRILE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[6-AMINO-4-OXO-1-(2-PHENYLETHYL)-1,4-DIHYDROPYRIMIDIN-2-YL]SULFANYL}ACETONITRILE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[6-AMINO-4-OXO-1-(2-PHENYLETHYL)-1,4-DIHYDROPYRIMIDIN-2-YL]SULFANYL}ACETONITRILE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its sulfanyl acetonitrile moiety, in particular, sets it apart from other pyrimidine derivatives, providing unique opportunities for chemical modifications and applications.

Properties

Molecular Formula

C14H14N4OS

Molecular Weight

286.35 g/mol

IUPAC Name

2-[6-amino-4-oxo-1-(2-phenylethyl)pyrimidin-2-yl]sulfanylacetonitrile

InChI

InChI=1S/C14H14N4OS/c15-7-9-20-14-17-13(19)10-12(16)18(14)8-6-11-4-2-1-3-5-11/h1-5,10H,6,8-9,16H2

InChI Key

AUXGCPVKJCYKJL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCN2C(=CC(=O)N=C2SCC#N)N

Origin of Product

United States

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